molecular formula C17H10N2O B8721791 1,3-Bis(4-cyanophenyl)prop-2-en-1-one CAS No. 58949-77-2

1,3-Bis(4-cyanophenyl)prop-2-en-1-one

Cat. No.: B8721791
CAS No.: 58949-77-2
M. Wt: 258.27 g/mol
InChI Key: IRJNHDZXPVHAOH-UHFFFAOYSA-N
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Description

1,3-Bis(4-cyanophenyl)prop-2-en-1-one is an α,β-unsaturated ketone (chalcone) derivative characterized by two 4-cyanophenyl groups attached to a propenone backbone. The compound’s structure features a conjugated π-system, which imparts unique electronic properties suitable for applications in materials science and pharmaceuticals.

Properties

CAS No.

58949-77-2

Molecular Formula

C17H10N2O

Molecular Weight

258.27 g/mol

IUPAC Name

4-[3-(4-cyanophenyl)-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C17H10N2O/c18-11-14-3-1-13(2-4-14)7-10-17(20)16-8-5-15(12-19)6-9-16/h1-10H

InChI Key

IRJNHDZXPVHAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : C₁₇H₁₀N₂O
  • Functional Groups: Cyano (–CN), ketone (C=O), and conjugated double bond.
  • Synthesis: Typically synthesized via the Claisen-Schmidt condensation reaction between 4-cyanobenzaldehyde and 4-cyanoacetophenone under basic conditions, analogous to methods described for bromophenyl and chlorophenyl derivatives .

Comparison with Structurally Similar Compounds

Chalcones with variations in aryl substituents exhibit distinct physicochemical and biological properties. Below is a systematic comparison:

Substituent Effects on Physical Properties

Compound Name Substituents (R₁, R₂) Molecular Weight Melting Point (°C) Key Properties
1,3-Bis(4-cyanophenyl)prop-2-en-1-one –CN, –CN 266.28 Not reported High polarity, strong electron-withdrawing effects
1,3-Bis(4-bromophenyl)prop-2-en-1-one –Br, –Br 366.05 124–126 High density, halogen bonding potential
1,3-Bis(4-chlorophenyl)prop-2-en-1-one –Cl, –Cl 277.14 Not reported Moderate polarity, antimicrobial activity
1,3-Bis(4-methylphenyl)prop-2-en-1-one –CH₃, –CH₃ 236.31 124–126 Lipophilic, weak electron-donating effects
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one –F, –OH 256.25 Not reported Hydrogen bonding capacity, bioactive

Notes:

  • Bromo and chloro derivatives exhibit higher molecular weights and melting points due to halogen-based intermolecular interactions (e.g., halogen bonding) .
  • Methyl groups enhance lipophilicity, making such derivatives suitable for hydrophobic applications .
  • Cyanophenyl derivatives are uniquely suited for electronic materials due to their conjugated systems and strong electron-withdrawing effects .

Spectroscopic Characterization

All compounds are characterized using FTIR (C=O stretch ~1650 cm⁻¹, C≡N stretch ~2220 cm⁻¹) and mass spectrometry (e.g., TOF-MS for molecular ion confirmation) .

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